N-(4-fluorophenyl)-2-{[9-(4-methylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]thio}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-FLUOROPHENYL)-2-{[9-(4-METHYLPHENYL)PYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3-YL]SULFANYL}ACETAMIDE is a complex organic compound with a unique structure that includes a fluorophenyl group, a methylphenyl group, and a pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine core
Preparation Methods
The synthesis of N-(4-FLUOROPHENYL)-2-{[9-(4-METHYLPHENYL)PYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3-YL]SULFANYL}ACETAMIDE involves multiple steps, starting with the preparation of the pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine core. This can be achieved through cycloaddition reactions involving pyridine N-imine and alkynyl heterocycles . . Industrial production methods would likely involve optimization of these synthetic routes to improve yield and scalability.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of sulfur in the structure allows for oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: The compound can be reduced under appropriate conditions, affecting the pyrazine ring or other functional groups.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biology: The compound could be used in studies involving enzyme inhibition or receptor modulation.
Materials Science: Its unique structure may lend itself to applications in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-(4-FLUOROPHENYL)-2-{[9-(4-METHYLPHENYL)PYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3-YL]SULFANYL}ACETAMIDE exerts its effects is likely related to its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific biological context and the targets being studied .
Comparison with Similar Compounds
Similar compounds include other pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine derivatives, which share the core structure but differ in their substituentsN-(4-FLUOROPHENYL)-2-{[9-(4-METHYLPHENYL)PYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3-YL]SULFANYL}ACETAMIDE is unique due to its specific combination of fluorophenyl and methylphenyl groups, which may confer distinct properties compared to other derivatives .
Properties
Molecular Formula |
C22H17FN6OS |
---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-2-[[11-(4-methylphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C22H17FN6OS/c1-14-2-4-15(5-3-14)18-12-19-21-25-26-22(28(21)10-11-29(19)27-18)31-13-20(30)24-17-8-6-16(23)7-9-17/h2-12H,13H2,1H3,(H,24,30) |
InChI Key |
QTBWIWQQAFNSOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4SCC(=O)NC5=CC=C(C=C5)F)C3=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.